molecular formula C10H14OS B14684088 Phenol, 2-(butylthio)- CAS No. 24362-87-6

Phenol, 2-(butylthio)-

Cat. No.: B14684088
CAS No.: 24362-87-6
M. Wt: 182.28 g/mol
InChI Key: IUBAHWJEUCYURE-UHFFFAOYSA-N
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Description

Phenol, 2-(butylthio)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound has a butylthio group (-S-C4H9) attached to the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-(butylthio)- can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with butylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the butylthio group.

Industrial Production Methods

Industrial production of phenol, 2-(butylthio)- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product’s quality and purity. Techniques such as distillation and recrystallization are commonly employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(butylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

Phenol, 2-(butylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenol, 2-(butylthio)- involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the butylthio group can interact with hydrophobic regions. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.

    4-Hexylresorcinol: A phenolic compound with a hexyl group attached to the fourth position of the resorcinol ring.

    1-Naphthol: A phenolic compound with a hydroxyl group attached to a naphthalene ring.

Uniqueness

Phenol, 2-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

24362-87-6

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-butylsulfanylphenol

InChI

InChI=1S/C10H14OS/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3

InChI Key

IUBAHWJEUCYURE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=CC=C1O

Origin of Product

United States

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